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Compound of Interest

Compound Name: 1-(2-Chlorothiazol-5-yl)ethanone

CAS No.: 885229-41-4

Cat. No.: B3030241 Get Quote

Introduction & Scope
1-(2-Chlorothiazol-5-yl)ethanone (CAS: 320423-63-0) is a critical heterocyclic intermediate,

primarily utilized in the synthesis of antiretroviral protease inhibitors such as Ritonavir. Its

structural integrity—defined by the 2-chloro substitution and the 5-acetyl moiety on the thiazole

ring—is pivotal for downstream coupling reactions.

This application note provides a comprehensive analytical framework for the characterization,

purity assessment, and identification of this compound. The protocols are designed for Quality

Control (QC) and R&D laboratories, emphasizing the detection of critical synthetic impurities

(e.g., dechlorinated analogs, regioisomers) that can compromise pharmaceutical yield and

safety.
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Property Specification

IUPAC Name 1-(2-chlorothiazol-5-yl)ethanone

Molecular Formula

C

H

ClNOS

Molecular Weight 161.61 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in Methanol, Acetonitrile, DMSO;

Sparingly soluble in water

Melting Point 68–72 °C (Typical range)

Safety & Handling (HSE Protocol)
Hazard Class: Irritant / Potential Sensitizer.

Risk: Chlorinated thiazoles can be skin sensitizers and eye irritants.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Ventilation: All solid handling must occur within a fume hood to prevent inhalation of dust.

Waste: Dispose of HPLC effluents containing acetonitrile as halogenated organic waste.

Method 1: High-Performance Liquid
Chromatography (HPLC-UV)
Purpose: Quantitative assay and purity profiling. Mechanism: Reversed-Phase

Chromatography (RPC) utilizing hydrophobic discrimination. The acidic mobile phase prevents

peak tailing caused by the interaction of the thiazole nitrogen with residual silanols on the

stationary phase.

Chromatographic Conditions
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Parameter Setting

Column
C18 End-capped (e.g., Agilent Zorbax Eclipse

Plus), 150 × 4.6 mm, 3.5 µm

Mobile Phase A

0.1% Phosphoric Acid (H

PO

) in Water

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 30 °C

Injection Volume 5–10 µL

Detection UV @ 254 nm (Primary), 280 nm (Secondary)

Run Time 20 Minutes

Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 90 10 Equilibration

2.0 90 10 Isocratic Hold

12.0 20 80 Linear Ramp

15.0 20 80 Wash

15.1 90 10 Re-equilibration

20.0 90 10 End

Standard & Sample Preparation[2]
Diluent: Water:Acetonitrile (50:50 v/v).

Stock Standard: Dissolve 10.0 mg of Reference Standard in 10 mL Diluent (1.0 mg/mL).
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Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.

Sample Prep: Accurately weigh 10 mg of sample, dissolve in Diluent, sonicate for 5 mins,

and dilute to 100 µg/mL target concentration. Filter through 0.22 µm PTFE filter before

injection.

System Suitability Criteria (SST)
Tailing Factor (T): NMT 1.5.

Theoretical Plates (N): NLT 5000.

RSD (n=5 injections): NMT 2.0% for peak area.

Method 2: GC-MS for Volatile Impurities
Purpose: Identification of residual solvents and volatile organic impurities (e.g., unreacted 2-

chlorothiazole). Rationale: The low molecular weight (161.61 Da) and lack of labile protons

make this compound suitable for Gas Chromatography without derivatization.

GC Parameters
System: Agilent 7890/5977 MSD or equivalent.

Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Split 20:1 @ 250 °C.

Oven Program:

Hold 50 °C for 2 min.

Ramp 15 °C/min to 280 °C.

Hold 5 min.

MS Detection
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Mode: Electron Impact (EI), 70 eV.

Scan Range: 35–400 amu.

Solvent Delay: 3.0 min.

Expected Fragmentation:

Molecular Ion:m/z 161/163 (Characteristic 3:1 Cl isotope pattern).

Base Peak:m/z 146 (Loss of methyl group [M-CH

]

).

Thiazole Ring Fragment:m/z 118 (Loss of acetyl [M-COCH

]

).

Method 3: Spectroscopic Identification (NMR & IR)
Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-d

or CDCl

. Structural Confirmation:

2.55 ppm (3H, s): Methyl group of the ketone (-COCH

).

8.20–8.30 ppm (1H, s): Aromatic proton at the C4 position of the thiazole ring.

Note: The absence of coupling confirms the 2,5-substitution pattern. A doublet would

indicate a different regioisomer or loss of the chlorine.
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Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) or KBr Pellet. Key Diagnostic Bands:

1660–1680 cm

: C=O stretch (Ketone, conjugated with thiazole).

3050–3100 cm

: C-H stretch (Aromatic/Heterocyclic).

1050–1100 cm

: C-Cl stretch (Characteristic of chloro-heterocycles).

Analytical Logic & Impurity Mapping
The following diagram illustrates the decision-making process for method selection and

impurity identification.
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Fail: Impurities Detected
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Impurity A:
2-Chlorothiazole
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m/z 119/121

Impurity B:
1-(Thiazol-5-yl)ethanone

(Dechlorinated)

m/z 127

Identify Unknowns

Click to download full resolution via product page

Figure 1: Analytical Workflow for Characterization and Impurity Profiling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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